6-Bromo-1H-indol-3-yl acetate
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Overview
Description
6-Bromo-1H-indol-3-yl acetate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and an acetate group at the 3rd position. This structural modification imparts unique chemical and biological properties to the compound .
Mechanism of Action
Target of Action
6-Bromo-1H-indol-3-yl acetate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological effects of the compound.
Mode of Action
The compound interacts with its targets primarily through binding interactions. The indole nucleus in the compound allows it to readily bind to these receptors . The resulting changes often involve alterations in the activity of the receptor, which can lead to various downstream effects.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s indole nucleus may enhance its bioavailability, as indole derivatives are known to be readily absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include alterations in cell signaling, gene expression, and metabolic activity, among others.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indol-3-yl acetate typically involves the bromination of indole derivatives followed by acetylation. One common method includes the bromination of 1H-indole-3-acetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 6-bromo-1H-indole-3-acetic acid is then acetylated using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-indol-3-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the acetate group.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substituted indole derivatives
- Oxidized indole derivatives
- Reduced indole derivatives
Scientific Research Applications
6-Bromo-1H-indol-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
- 6-Chloro-1H-indol-3-yl acetate
- 6-Fluoro-1H-indol-3-yl acetate
- 6-Iodo-1H-indol-3-yl acetate
Comparison: 6-Bromo-1H-indol-3-yl acetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets and its overall stability .
Properties
IUPAC Name |
(6-bromo-1H-indol-3-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDPDLGBFTITA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60740632 |
Source
|
Record name | 6-Bromo-1H-indol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60740632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114306-17-1 |
Source
|
Record name | 6-Bromo-1H-indol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60740632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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